Cytidine 3'-monophosphate lithium salt

Description

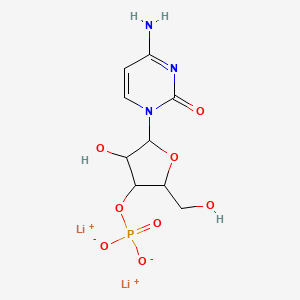

Cytidine 3'-monophosphate lithium salt is a nucleotide derivative comprising cytidine (a pyrimidine nucleoside) with a monophosphate group esterified at the 3'-position of the ribose moiety and a lithium counterion. This compound is structurally analogous to canonical nucleotides like cytidine 5'-monophosphate (CMP) but differs in phosphate positioning, which influences its biochemical interactions and applications. Lithium salts of nucleotides are often utilized for their enhanced solubility in aqueous or polar solvents compared to sodium or potassium salts, particularly in experimental settings requiring controlled cation environments .

Properties

Molecular Formula |

C9H12Li2N3O8P |

|---|---|

Molecular Weight |

335.1 g/mol |

IUPAC Name |

dilithium;[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

KBWHVJZLRVKALW-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine 3’-monophosphate lithium salt typically involves the hydrolysis of cytidine 2’,3’-cyclic monophosphate using RNase. This reaction is inhibited by cytidine 3’-monophosphate and can be dephosphorylated to cytidine by 3’-nucleotidase . Another method involves the use of polyethylene glycol (PEG) support for the phosphorylation of cytidine .

Industrial Production Methods

Industrial production methods for cytidine 3’-monophosphate lithium salt often involve large-scale chemical synthesis using similar hydrolysis and phosphorylation techniques. The use of PEG support can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cytidine 3’-monophosphate lithium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to cytidine and phosphate.

Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.

Dephosphorylation: It can be dephosphorylated to cytidine by 3’-nucleotidase.

Common Reagents and Conditions

Common reagents used in these reactions include RNase for hydrolysis and 3’-nucleotidase for dephosphorylation. Phosphorylation reactions often require phosphorus oxychloride and triethylphosphate .

Major Products

The major products formed from these reactions include cytidine, cytidine diphosphate, and cytidine triphosphate .

Scientific Research Applications

Cytidine 3’-monophosphate lithium salt has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.

Biology: It plays a role in various metabolic pathways and is involved in the regulation of enzyme activities.

Industry: It is used in the production of nucleotide-based pharmaceuticals and as a research reagent.

Mechanism of Action

The mechanism of action of cytidine 3’-monophosphate lithium salt involves its incorporation into RNA and its role in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as RNase and 3’-nucleotidase . The compound can also inhibit certain enzymes, thereby regulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Cytidine 3'-Monophosphate Lithium Salt and Analogues

Phosphate Position and Biochemical Relevance

- 3'- vs. 5'-Monophosphates: The 3'-phosphate group distinguishes this compound from the more common 5'-monophosphates (e.g., CMP, AMP), which are primary intermediates in nucleotide biosynthesis. While 5'-phosphates are incorporated into RNA/DNA, 3'-phosphates are often degradation byproducts or signaling molecules .

- Lithium Counterion : Lithium salts exhibit distinct solubility and reactivity compared to sodium or disodium salts. For instance, lithium’s smaller ionic radius enhances solubility in organic-aqueous mixtures, making it preferable for crystallography or enzymatic studies requiring low cation interference .

Stability and Reactivity

- Thermal Stability: Lithium salts of nucleotides generally exhibit moderate thermal stability. In contrast, disodium salts (e.g., CMP disodium) are more stable under high-temperature conditions, as seen in pasteurization studies where cytidine 2'-monophosphate disodium remained detectable post-processing .

- Hydrolytic Sensitivity: The 3'-monophosphate group is more prone to hydrolysis than 5'-monophosphates due to steric and electronic factors, limiting its utility in long-term storage .

Research Findings and Limitations

Key Studies

- Metabolic Pathways: Pasteurization studies highlight that cytidine 2'-monophosphate (a positional isomer) increases in processed milk, underscoring the metabolic relevance of non-canonical phosphate positions .

- Enzymatic Specificity : Enzymes like RNA ligases show preferential activity toward 3'-phosphates over 5'-phosphates, emphasizing the compound’s role in RNA repair mechanisms .

Knowledge Gaps

- Direct studies on this compound are scarce, necessitating extrapolation from analogues like CMP and uridine derivatives.

- Long-term stability data and in vivo pharmacokinetics remain uncharacterized.

Biological Activity

Cytidine 3'-monophosphate lithium salt (CMP-Li) is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound consists of a cytidine base linked to a phosphate group at the 3' position of the ribose sugar, with lithium as the counterion. Its molecular formula is , and it has a molecular weight of approximately 335.06 g/mol .

Biological Activities

CMP-Li exhibits several notable biological activities:

- Nucleotide Metabolism : CMP-Li is involved in the synthesis and metabolism of nucleotides, which are essential for various cellular functions, including protein synthesis and energy transfer .

- Enzyme Regulation : It acts as a substrate for enzymes such as RNase and 3'-nucleotidase, influencing their activity and thereby impacting RNA metabolism .

- Neuroprotective Effects : Preliminary studies suggest that CMP-Li may have neuroprotective properties, potentially beneficial in neurodegenerative conditions .

The mechanism of action of CMP-Li involves its incorporation into RNA, where it serves as a building block for RNA synthesis. It participates in various metabolic pathways by acting as a substrate for enzymes that catalyze nucleotide reactions. Its interaction with these enzymes can modulate their activity, influencing overall cellular metabolism .

Case Studies

- Neuroprotective Studies : Research has indicated that CMP-Li may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. In vitro studies demonstrated that CMP-Li treatment led to reduced cell death and improved neuronal function in models of oxidative stress .

- Metabolic Pathway Analysis : A study highlighted the role of CMP-Li in regulating key metabolic pathways associated with nucleotide synthesis. The findings suggested that alterations in CMP-Li levels could significantly affect enzyme activities related to nucleotide metabolism, providing insights into potential therapeutic applications .

Applications

CMP-Li has diverse applications across various fields:

- Scientific Research : It serves as a critical reagent in studies involving RNA synthesis and nucleotide metabolism .

- Medicine : Due to its role in neuroprotection and metabolism, CMP-Li is being explored for potential therapeutic applications in treating neurodegenerative diseases and metabolic disorders .

- Pharmaceutical Industry : CMP-Li is utilized in the development of nucleotide-based drugs and therapies .

Comparative Table of Nucleotide Derivatives

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Cytidine 5'-monophosphate | Involved in RNA synthesis | |

| Uridine 3'-monophosphate | Contains uracil; critical for RNA | |

| Guanosine 3'-monophosphate | Critical for energy transfer (GTP) | |

| Adenosine 3'-monophosphate | Key player in energy metabolism (ATP) | |

| This compound | Unique role in RNA metabolism; potential neuroprotective effects |

Q & A

Basic: What methodologies are recommended for synthesizing and purifying cytidine 3'-monophosphate lithium salt?

Answer:

this compound can be synthesized via phosphorylation of cytidine using controlled enzymatic or chemical phosphorylation techniques. For purification, ion-exchange chromatography is commonly employed due to the compound’s ionic nature. Commercial protocols often involve high-performance liquid chromatography (HPLC) to ensure purity, as seen in nucleotide synthesis workflows . Preactivation of nucleotides with imidazole derivatives (e.g., 2-methylimidazole) may enhance reaction efficiency, as described in regioselective RNA formation studies . Post-synthesis, lyophilization is recommended to stabilize the lithium salt form.

Advanced: How can structural discrepancies between cytidine 3'-monophosphate and its cyclic analogs (e.g., 3',5'-cyclic derivatives) be resolved experimentally?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for distinguishing between linear 3'-monophosphate and cyclic forms. For example, 3',5'-cyclic cytidine monophosphate exhibits distinct phosphorus chemical shifts (~5–10 ppm for cyclic vs. ~0–3 ppm for linear phosphates) . Mass spectrometry (MS) with high resolution can confirm molecular weights (e.g., C17H23N3O9P·Na for cyclic derivatives ), while X-ray crystallography provides definitive structural validation. Cross-referencing with commercial standards (e.g., Carbosynth or BioLog ) ensures analytical accuracy.

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

Reverse-phase HPLC coupled with UV detection (254 nm for nucleobase absorbance) is widely used. Mobile phases often include ammonium acetate buffers (pH 5–7) to enhance peak resolution. For complex samples, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity and specificity, as demonstrated in nucleotide quantification studies . Internal standards like stable isotope-labeled cytidine derivatives can correct for matrix effects.

Advanced: How should researchers address contradictory data on nucleotide kinase interactions involving cytidine 3'-monophosphate?

Answer:

Contradictions may arise from species-specific enzyme activity (e.g., chicken cytidine/uridine monophosphate kinase 2 ) or assay conditions (e.g., pH, cofactor availability). To resolve these:

- Perform kinetic assays under standardized buffer conditions (e.g., Tris-HCl, Mg²⁺, ATP).

- Validate using recombinant enzymes to isolate variables.

- Compare results with structurally analogous nucleotides (e.g., 5'-CMP vs. 3'-CMP ).

- Use siRNA knockdowns or CRISPR-edited cell lines to confirm functional roles in vivo .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use sterile, nuclease-free buffers (pH 6–7) and store at –80°C in single-use aliquots. Avoid freeze-thaw cycles, as repeated cycling degrades phosphate esters. Protective equipment (gloves, lab coats) is mandatory due to the compound’s hygroscopicity and potential irritant properties .

Advanced: How does the lithium counterion influence cytidine 3'-monophosphate’s biochemical activity compared to sodium salts?

Answer:

Lithium ions (Li⁺) exhibit smaller ionic radii and higher charge density than Na⁺, potentially altering nucleotide solubility and enzyme binding. For example:

- Li⁺ may stabilize phosphate-group interactions in kinases or polymerases.

- Conduct comparative assays (Li⁺ vs. Na⁺ salts) in enzymatic reactions (e.g., RNA polymerase activity ).

- Monitor ion-specific effects using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: What experimental design considerations are critical when studying cytidine 3'-monophosphate in nucleotide mixtures?

Answer:

- Dose calibration : Use equimolar ratios (e.g., 1:1:1:1:1 for AMP, UMP, GMP, CMP, IMP ) to avoid competitive inhibition.

- Controls : Include nucleotide-free samples and scrambled sequences in polymerization assays.

- Endpoint analysis : Combine HPLC for quantification and next-generation sequencing (NGS) for functional validation in RNA/DNA synthesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.